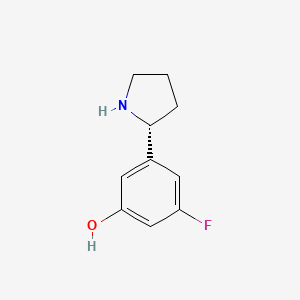
(R)-3-Fluoro-5-(pyrrolidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Fluoro-5-(pyrrolidin-2-yl)phenol is a compound that features a fluorine atom, a pyrrolidine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Fluoro-5-(pyrrolidin-2-yl)phenol typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine and phenol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be formed through a cyclization reaction involving a suitable amine and an aldehyde or ketone. The fluorine atom can be introduced via electrophilic fluorination, and the phenol group can be added through a substitution reaction .
Industrial Production Methods
Industrial production of ®-3-Fluoro-5-(pyrrolidin-2-yl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
®-3-Fluoro-5-(pyrrolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenol group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the fluorine atom can result in various substituted phenols .
Scientific Research Applications
®-3-Fluoro-5-(pyrrolidin-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Mechanism of Action
The mechanism of action of ®-3-Fluoro-5-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(pyrrolidin-2-yl)phenol: Lacks the ®-configuration, which may affect its biological activity.
5-(Pyrrolidin-2-yl)phenol: Lacks the fluorine atom, which may reduce its binding affinity and selectivity.
3-Fluoro-phenol: Lacks the pyrrolidine ring, which may significantly alter its chemical and biological properties.
Uniqueness
®-3-Fluoro-5-(pyrrolidin-2-yl)phenol is unique due to its specific configuration and the presence of both the fluorine atom and the pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-fluoro-5-[(2R)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C10H12FNO/c11-8-4-7(5-9(13)6-8)10-2-1-3-12-10/h4-6,10,12-13H,1-3H2/t10-/m1/s1 |
InChI Key |
GFXYJJLJTVCZLK-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC(=C2)F)O |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















